N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-(2-Phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS: 1177130-45-8) is a spirocyclic compound with a 1,5-dioxa-9-azaspiro[5.5]undecane core and a 2-phenylethyl carboxamide substituent. The compound is available commercially for research purposes .
Properties
IUPAC Name |
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-10-7-15-5-2-1-3-6-15)19-11-8-17(9-12-19)21-13-4-14-22-17/h1-3,5-6H,4,7-14H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRKUAVAJQMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the construction of the spirocyclic scaffold. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Another approach involves the olefin metathesis reaction using a Grubbs catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored for industrial applications due to its simplicity and efficiency in constructing the spirocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols .
Scientific Research Applications
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis.
Medicine: Investigated for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. In the context of antituberculosis activity, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Oxygen Atom Variations
- 1-Oxa vs. 1,5-Dioxa Cores :
- 4-[(3-Fluorophenyl)methyl]-N-(propan-2-yl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS: T500-0853) replaces the 1,5-dioxa core with a 1-oxa variant, reducing polarity and altering hydrogen-bonding capacity. This modification may enhance lipophilicity and blood-brain barrier penetration .
- 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS: 1306739-52-5) further lacks the carboxamide group, demonstrating how substituent and core changes impact target selectivity .
Spirocyclic Ring Substitutions
- 8/10-Position Functionalization: 8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c): Incorporates an ethoxycarbonyl group at position 8 and a hexyl chain at position 10. 8-Methoxycarbonyl-10-phenyl derivatives (23a/24a): Steric effects from the phenyl group at position 10 influence stereochemistry and receptor binding .
Substituent Variations
Carboxamide Derivatives
- N-(2-Phenylethyl) Carboxamide :
The primary compound’s 2-phenylethyl group is structurally analogous to fentanyl analogs (e.g., carfentanil), but its spirocyclic core directs activity toward σRs rather than opioid receptors . - N-(Propan-2-yl) Carboxamide :
The fluorophenylmethyl-substituted analog (T500-0853) shows how halogenation and branched alkyl chains modulate receptor affinity and pharmacokinetics .
Benzyl and Aryl Groups
- 9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (2): A sigma1 receptor antagonist with a benzyl group at position 7.
- 8-[Methyl-2’-(N-phthalimidoamino)propionate] derivatives (3a/3b): Phthalimido groups introduce steric bulk, impacting solubility and metabolic pathways .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
*Estimated using fragment-based methods.
Receptor Binding and Selectivity
Sigma Receptor Affinity :
- The primary compound’s structural similarity to spirocyclic σR ligands (e.g., compound 4 in ) suggests high σ1/σ2 affinity, though specific Ki values are unavailable .
- Benzyl-substituted analogs (e.g., compound 2) exhibit potent sigma1 antagonism, highlighting the importance of aromatic substituents in receptor interaction .
Off-Target Effects : Fentanyl analogs () share the 2-phenylethyl motif but target μ-opioid receptors, underscoring the spirocyclic core’s role in dictating target specificity .
Biological Activity
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural configuration that contributes to its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure is characterized by a spirocyclic framework, which includes both nitrogen and oxygen atoms. This configuration enhances its rigidity and three-dimensional shape, often correlating with unique biological functions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.39 g/mol |
| CAS Number | 1177130-45-8 |
This compound has been studied primarily for its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is crucial for the bacterium's survival, making this compound a potential candidate for antituberculosis therapy. The mechanism involves binding to the active site of MmpL3, thereby disrupting its function and leading to bacterial cell death.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that it has significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential utility in treating tuberculosis infections .
- Anti-inflammatory Properties : Preliminary investigations suggest that it may modulate inflammatory pathways, although further studies are necessary to elucidate this effect.
- Cytotoxicity against Cancer Cells : Some research indicates cytotoxic effects on various cancer cell lines, which could be attributed to its ability to interfere with cellular signaling pathways .
Case Study 1: Antituberculosis Activity
A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, demonstrating a promising lead for drug development against tuberculosis.
Case Study 2: Cytotoxicity Assessment
In another study, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM, suggesting potential applications in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1,9-diazaspiro[5.5]undecane | Antimicrobial and anti-inflammatory | Lacks the specific spirocyclic structure |
| 1,3-dioxane derivatives | Various biological activities | Different functional groups |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spirocyclic core of N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide?
- Methodological Answer : The spirocyclic scaffold can be synthesized via Prins cyclization , which enables one-step formation of the 1,5-dioxa-9-azaspiro[5.5]undecane core by reacting aldehydes with appropriate amines under acidic conditions . Alternatively, olefin metathesis using Grubbs catalysts has been explored, but this route is less scalable due to high costs and complexity . Optimization of the Prins route (e.g., solvent selection, temperature gradients) is recommended for improved yields.
Q. How can researchers purify and characterize diastereomers of this compound?
- Methodological Answer : Diastereomers often form during synthesis due to stereochemical complexity. Preparative HPLC with chiral stationary phases (e.g., C18 columns) is critical for separation, as demonstrated in the resolution of similar spirocyclic compounds (e.g., 2:1 diastereomeric mixtures resolved using methanol/acetonitrile gradients) . Post-purification, NMR spectroscopy (e.g., , ) and HRMS are essential for confirming stereochemistry and molecular integrity .
Q. What preliminary biological screening strategies are appropriate for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., MmpL3 inhibition for antituberculosis activity) and cell-based viability assays against antibiotic-resistant bacterial strains. Evidence from structurally related spirocycles shows IC values in the low micromolar range against Mycobacterium tuberculosis . Dose-response curves and selectivity indices (vs. mammalian cells) should be prioritized to assess therapeutic potential.
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis outputs be systematically addressed?
- Methodological Answer : Stereochemical outcomes depend on reaction kinetics and catalyst design. For example, Grignard reagent stereoselectivity or chiral auxiliaries can bias ring-closure steps. Computational tools (e.g., DFT calculations) may predict transition-state energies to guide synthetic modifications . Post-synthesis, X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangements .
Q. What strategies optimize the compound's binding affinity for target proteins like MmpL3?
- Methodological Answer : Structure-activity relationship (SAR) studies should systematically modify substituents on the phenylethyl group and spirocyclic oxygen/nitrogen positions. For instance:
- Introducing electron-withdrawing groups (e.g., -CF) may enhance hydrophobic interactions with MmpL3 .
- Replacing the 1,5-dioxa moiety with sulfur could alter conformational flexibility .
Validate changes using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. How can low synthetic yields (e.g., 30–40%) be improved for scalable production?
- Methodological Answer : Yield limitations often stem from competing side reactions (e.g., over-oxidation). Strategies include:
- Microwave-assisted synthesis to accelerate cyclization kinetics .
- Flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
- Catalyst screening (e.g., Brønsted acids vs. Lewis acids) to favor spirocycle formation over byproducts .
Q. How should researchers reconcile conflicting data on biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, serum protein interference). Standardize protocols by:
- Using ATCC reference strains for consistency .
- Including positive controls (e.g., rifampicin for TB assays) to benchmark activity.
- Performing metabolomic profiling to identify off-target effects that may skew results .
Q. What computational tools are effective for modeling the compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can predict binding poses within MmpL3’s transmembrane domains. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over time. Validate predictions with alanine-scanning mutagenesis of key residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
